molecular formula C20H22ClFN4O3 B193437 3-Desmorfolinil-3-hidroxietilamino Gefitinib CAS No. 847949-56-8

3-Desmorfolinil-3-hidroxietilamino Gefitinib

Número de catálogo B193437
Número CAS: 847949-56-8
Peso molecular: 420.9 g/mol
Clave InChI: WDGXWUJUPXLCDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a metabolite of Gefitinib . It has a molecular formula of C20H22ClFN4O3 and a molecular weight of 420.87 .


Molecular Structure Analysis

The IUPAC name for this compound is 2- [3- [4- (3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

This compound is slightly soluble in DMSO and Methanol . More detailed physical and chemical properties may be available in specialized chemical databases.

Aplicaciones Científicas De Investigación

Estándares de Referencia Farmacéutica

“3-Desmorfolinil-3-hidroxietilamino Gefitinib” se utiliza como estándar de referencia en la investigación farmacéutica . Se suministra con datos detallados de caracterización que cumplen con las directrices reglamentarias . Este compuesto se puede utilizar para el desarrollo de métodos analíticos, la validación de métodos (AMV) y la aplicación de control de calidad (QC) para la solicitud abreviada de nuevos medicamentos (ANDA) .

Estudios de Interacción Medicamento-Medicamento

Este compuesto se ha estudiado en el contexto de las interacciones medicamento-medicamento. Por ejemplo, se encontró que el apatinib inhibía el metabolismo del gefitinib al inhibir la generación de "this compound" (M537194) y o-desmetil gefitinib (M523595), que son los principales metabolitos del gefitinib .

Tratamiento del Cáncer

“this compound” está relacionado con el gefitinib, un fármaco utilizado para tratar el cáncer de pulmón de células no pequeñas, el cáncer de páncreas y varios otros tipos de cáncer . El compuesto se ha estudiado en el contexto de pacientes con CPNM con mutación de EGFR .

Estimación de Impurezas Relacionadas con el Proceso

Se desarrolló y validó un método cromatográfico líquido de alta resolución de fase inversa (RP-HPLC) para la separación y estimación simultánea del gefitinib (un fármaco contra el cáncer) y sus impurezas relacionadas con el proceso, incluido "this compound" .

Formulación y Administración de Fármacos

El compuesto se ha estudiado en el contexto de la formulación y administración de fármacos. Por ejemplo, se prepararon nanopartículas de lípidos sólidos cargadas con gefitinib (SLN cargadas con GFT) utilizando una técnica de emulsión-evaporación única .

Estudios de Cocristalización

Se ha estudiado la cocristalización del gefitinib para mejorar el rendimiento fisicoquímico y biofarmacéutico para el tratamiento del cáncer de pulmón . Esta podría ser potencialmente un área de aplicación para "this compound".

Mecanismo De Acción

Target of Action

The primary target of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking EGFR signaling . This inhibition prevents the autophosphorylation of the receptor, reduces tyrosine kinase activity, and inhibits cell proliferation .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . The inhibition of EGFR leads to the blockage of further signal transduction and downstream effects such as cell proliferation, angiogenesis, and reduced apoptosis .

Pharmacokinetics

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is metabolized by hepatic microsomal enzymes in vivo . It is mainly metabolized by CYP3A4 and CYP2D6 , and its metabolites include M537194 and M523595 . The pharmacokinetics of the compound can be influenced by other drugs. For example, apatinib has been shown to inhibit the metabolism of gefitinib, leading to an increase in the AUC and Cmax of gefitinib .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of EGFR tyrosine kinase activity, which leads to a decrease in the proliferation of cancer cells . At the cellular level, this results in reduced tumor growth and potentially tumor shrinkage .

Action Environment

The action, efficacy, and stability of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib can be influenced by various environmental factors. These include the presence of other drugs (as in the case of apatinib), the patient’s metabolic profile, and the specific genetic makeup of the tumor cells . Understanding these factors is crucial for optimizing treatment strategies.

Propiedades

IUPAC Name

2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGXWUJUPXLCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459669
Record name AGN-PC-004YQ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847949-56-8
Record name M-537194
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-004YQ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-537194
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TY3KG7OI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Reactant of Route 2
Reactant of Route 2
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Reactant of Route 3
Reactant of Route 3
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Reactant of Route 4
Reactant of Route 4
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Reactant of Route 5
Reactant of Route 5
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Reactant of Route 6
Reactant of Route 6
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.